molecular formula C18H20O4 B3086734 3',4',7-Trimethoxyflavan CAS No. 116384-26-0

3',4',7-Trimethoxyflavan

Cat. No.: B3086734
CAS No.: 116384-26-0
M. Wt: 300.3 g/mol
InChI Key: MZTMCSKWSQDRAX-HNNXBMFYSA-N
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Description

3’,4’,7-Trimethoxyflavan is a flavonoid compound known for its various biological activities. It is a derivative of flavan, characterized by the presence of three methoxy groups attached to the flavan structure. This compound is found in certain plants and has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’,7-Trimethoxyflavan typically involves the methylation of flavan derivatives. One common method is the methylation of 3’,4’,7-trihydroxyflavan using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of 3’,4’,7-Trimethoxyflavan can be achieved through similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

3’,4’,7-Trimethoxyflavan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroflavans. Substitution reactions can result in various substituted flavan derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,4’,7-Trimethoxyflavan is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy groups contribute to its stability and bioavailability, making it a valuable compound for therapeutic applications .

Properties

IUPAC Name

(2S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3,4-dihydro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-19-14-7-4-12-5-8-15(22-17(12)11-14)13-6-9-16(20-2)18(10-13)21-3/h4,6-7,9-11,15H,5,8H2,1-3H3/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTMCSKWSQDRAX-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(O2)C3=CC(=C(C=C3)OC)OC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(CC[C@H](O2)C3=CC(=C(C=C3)OC)OC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701157803
Record name 2H-1-Benzopyran, 2-(3,4-dimethoxyphenyl)-3,4-dihydro-7-methoxy-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701157803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116384-26-0
Record name 2H-1-Benzopyran, 2-(3,4-dimethoxyphenyl)-3,4-dihydro-7-methoxy-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116384-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran, 2-(3,4-dimethoxyphenyl)-3,4-dihydro-7-methoxy-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701157803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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